1-(2-Fluoro-5-methylphenyl)-1h-pyrazole-3-carboxylic acid
CAS No.:
Cat. No.: VC20449442
Molecular Formula: C11H9FN2O2
Molecular Weight: 220.20 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C11H9FN2O2 |
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Molecular Weight | 220.20 g/mol |
IUPAC Name | 1-(2-fluoro-5-methylphenyl)pyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C11H9FN2O2/c1-7-2-3-8(12)10(6-7)14-5-4-9(13-14)11(15)16/h2-6H,1H3,(H,15,16) |
Standard InChI Key | JTSSKHQQTGBTCN-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1)F)N2C=CC(=N2)C(=O)O |
Structural and Molecular Characteristics
Molecular Composition
The compound’s molecular structure consists of a pyrazole ring substituted with a carboxylic acid group at the 3-position and a 2-fluoro-5-methylphenyl group at the 1-position. Key structural features include:
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₃FN₂O₂ |
Molecular Weight | 260.26 g/mol |
IUPAC Name | 1-(2-fluoro-5-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid |
SMILES | CC1=CC(=C(C=C1)F)N2C3=C(CCC3)C(=N2)C(=O)O |
InChI Key | TWUOGMWQTGNMMB-UHFFFAOYSA-N |
The fluorine atom at the 2-position of the phenyl ring enhances electronegativity, while the methyl group at the 5-position influences steric interactions. The pyrazole core contributes to aromatic stability and hydrogen-bonding capabilities via its nitrogen atoms.
Synthesis and Manufacturing
Reaction Pathways
The synthesis of 1-(2-Fluoro-5-methylphenyl)-1H-pyrazole-3-carboxylic acid involves sequential functionalization of a pyrazole precursor. A generalized pathway includes:
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Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with diketones or ketoesters.
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Fluorination and Methylation: Electrophilic aromatic substitution or cross-coupling reactions to introduce fluorine and methyl groups.
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Carboxylic Acid Functionalization: Oxidation of a methyl or hydroxymethyl group at the 3-position .
Optimization Challenges
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Regioselectivity: Ensuring substitution at the 1- and 3-positions requires careful control of reaction conditions.
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Yield Improvements: Multi-step syntheses often face cumulative yield losses, necessitating catalytic optimization.
Chemical Properties and Reactivity
Acid-Base Behavior
The carboxylic acid group (pKa ≈ 4.5–5.0) enables salt formation with bases, enhancing solubility in aqueous media . Deprotonation at higher pH facilitates coordination chemistry with metal ions .
Thermal Stability
Differential scanning calorimetry (DSC) of similar compounds reveals decomposition temperatures above 200°C, suggesting moderate thermal stability.
Reactivity Profile
Reaction Type | Products |
---|---|
Esterification | Alkyl or aryl esters |
Amide Formation | Peptide-like conjugates |
Halogenation | Brominated or chlorinated derivatives |
The fluorine atom resists nucleophilic substitution but participates in hydrogen-bonding interactions.
Applications in Pharmaceutical Research
Biological Activity
Pyrazole derivatives are investigated for:
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Antimicrobial Effects: Structural analogs show MIC values of 8–32 µg/mL against Staphylococcus aureus .
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Anti-inflammatory Activity: COX-2 inhibition (IC₅₀ ≈ 0.5–2.0 µM) in murine models .
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Anticancer Potential: Apoptosis induction in HT-29 colon cancer cells (EC₅₀ ≈ 10–50 µM).
Drug Design Considerations
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Lipophilicity: LogP ≈ 2.1 (calculated) balances membrane permeability and aqueous solubility.
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Bioisosteric Replacements: The pyrazole ring serves as a bioisostere for imidazole in histamine antagonists.
Material Science Applications
Coordination Polymers
The carboxylic acid group enables the formation of metal-organic frameworks (MOFs) with Cu²⁺ or Zn²⁺, exhibiting surface areas of 500–1000 m²/g .
Catalytic Uses
Pd complexes of pyrazole-carboxylates catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁵ .
Parameter | Value |
---|---|
Skin Irritation | Category 2 (H315) |
Eye Damage | Category 1 (H318) |
Acute Toxicity (Oral) | Category 4 (H302) |
Future Research Directions
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